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Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of a-
amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the
transmembrane AMPA receptor regulatory protein y-8 (TARP y-8). This selectivity for TARP y-8-
containing AMPA receptors, which are predominantly expressed in the hippocampus and other
limbic structures, confers a region-specific modulatory effect on glutamatergic
neurotransmission. These application notes provide detailed protocols for in vivo studies in
rodents to evaluate the anticonvulsant and behavioral effects of INJ-55511118. All quantitative
data from cited studies are summarized in structured tables, and key experimental workflows
and signaling pathways are visualized using diagrams.

Mechanism of Action

JNJ-55511118 exerts its effect by binding to TARP y-8 and disrupting its interaction with the
pore-forming GluA subunits of the AMPA receptor. This allosteric modulation reduces the
receptor's response to glutamate, thereby dampening excitatory synaptic transmission in brain
regions with high TARP y-8 expression.
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Caption: JINJ-55511118 binds to TARP y-8, modulating AMPA receptor activity.

Pharmacokinetics

JNJ-55511118 exhibits excellent pharmacokinetic properties in rodents, with high oral
bioavailability and brain penetrance.[1] An oral dose of 10 mg/kg in mice achieves over 80%

receptor occupancy for up to 6 hours.[1]

Table 1. Pharmacokinetic and Dosing Information for INJ-55511118 in Rodents
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Parameter Species Value Reference

Suspension in 10%

(w/v) carboxymethyl-

Formulation Mouse, Rat B-cyclodextrin sodium [1]
salt (CMC) in sterile
water
Route of
Mouse, Rat Oral gavage (p.o.) [1]

Administration

Effective Dose
(Alcohol Self- Mouse 1 and 10 mg/kg, p.o. [11[2]

Administration)

Receptor Occupancy >80% for up to 6

Mouse [1]
(10 mg/kg, p.o.) hours
Brain Penetrance Mouse, Rat High [1]

Efficacy in Preclinical Models

JNJ-55511118 has demonstrated efficacy in rodent models of epilepsy and alcohol use
disorder. Notably, it is effective in the pentylenetetrazol (PTZ) and corneal kindling seizure
models but not in the maximal electroshock (MES) model, suggesting a specific mechanism of
anticonvulsant action.[3]

Table 2: Summary of INJ-55511118 Efficacy in Rodent Models
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Preclinical . -
Species Dose Key Findings Reference
Model
Significantly
decreased
alcohol self-
Alcohol Self- Mouse (Male 1 and 10 mg/kg, o )
o ) administration. [11[2]
Administration C57BL/6J) p.o.
No effect on
sucrose self-
administration.
Pentylenetetrazol
(PTZ)-induced Mouse - Active [3]
Seizures

Corneal Kindling

) Mouse - Active [3]
Seizures
Maximal
Electroshock Mouse - Not Active [3]
(MES) Seizures
] No effect on
Motor Function Mouse (Male
) 1 mg/kg, p.o. locomotor [1]
(Open Field) C57BL/6J) o
activity.
Motor
o No motor
Coordination Rodent - ) ) [4]
impairment.
(Rotarod)

Experimental Protocols

General Preparation and Administration of JNJ-
55511118

Materials:
e JNJ-55511118 powder

e 10% (w/v) Carboxymethyl-B-cyclodextrin sodium salt (CMC) solution in sterile water
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Vortex mixer

Sonicator

Oral gavage needles (size appropriate for rodent species)

Syringes

Procedure:

Calculate the required amount of JNJ-55511118 and vehicle based on the desired dose and
the number and weight of the animals.

e Prepare a 10% (w/v) solution of CMC in sterile water.

e Suspend the INJ-55511118 powder in the CMC solution to the desired final concentration
(e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume).

» Vortex the suspension vigorously for 5-10 minutes.
e Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.

o Administer the suspension via oral gavage at the appropriate volume for the animal's body
weight. The vehicle control group should receive the same volume of the 10% CMC solution.
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Workflow for JINJ-55511118 Formulation and Administration
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Caption: A stepwise process for preparing and administering JNJ-55511118.
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Protocol 1: Evaluation of Anticonvulsant Activity
(Pentylenetetrazol Model)

This protocol is adapted from standard procedures for evaluating anticonvulsant drugs.
Animals:
o Male C57BL/6J mice (8-10 weeks old)

Materials:

JNJ-55511118 suspension (prepared as described above)

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

Observation chambers

Timer

Procedure:

Acclimate mice to the testing room for at least 60 minutes before the experiment.

o Administer JINJ-55511118 (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle to different groups of mice.

e 60 minutes after JINJ-55511118 or vehicle administration, administer PTZ subcutaneously.

o Immediately place each mouse in an individual observation chamber and start the timer.

o Observe the mice continuously for 30 minutes for the presence and latency of seizures.

e Record the occurrence of different seizure stages (e.g., myoclonic jerks, clonic seizures,
tonic-clonic seizures) and the latency to the first seizure.

e The primary endpoint is the percentage of animals in each group that are protected from
generalized tonic-clonic seizures.
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Protocol 2: Assessment of Motor Coordination (Rotarod
Test)

Animals:
o Male Sprague-Dawley rats or C57BL/6J mice
Materials:
e Rotarod apparatus
e JNJ-55511118 suspension
Procedure:
e Training:
o Acclimate the animals to the testing room for at least 60 minutes.

o On the day before the test, train the animals on the rotarod at a constant speed (e.g., 4
rpm) for a set duration (e.g., 5 minutes). Repeat for 2-3 trials with an inter-trial interval of at
least 15 minutes.

» Testing:
o On the test day, administer JNJ-55511118 (e.g., 1, 10, 30 mg/kg, p.o.) or vehicle.

o At the time of peak effect (e.g., 60 minutes post-dose), place the animal on the
accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

o Record the latency to fall from the rod. A trial is typically ended if the animal falls or
remains on the rod for the maximum duration (e.g., 300 seconds).

o Perform 2-3 trials for each animal with a sufficient inter-trial interval.

o The average latency to fall is the primary measure of motor coordination.

Protocol 3: Operant Alcohol Self-Administration
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This protocol is based on the study by Hoffman et al. (2021).[1][2]

Animals:

o Male C57BL/6J mice

Apparatus:

e Operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

e Training:

o Train mice to press a lever for a sweetened alcohol solution (e.g., 10% ethanol + 2%
sucrose) on a fixed-ratio schedule of reinforcement (e.g., FR4). A second lever is inactive.

o Continue training until stable responding is achieved (typically several weeks).

e Drug Testing:

o Once baseline responding is stable, begin the drug testing phase.

o Administer JINJ-55511118 (1 or 10 mg/kg, p.0.) or vehicle 1 hour before the start of the
operant session.[1]

o Doses should be administered in a counterbalanced order.

o Record the number of active and inactive lever presses, and the amount of alcohol
consumed during the session.

o A parallel group of mice can be trained to self-administer a sucrose solution to assess the
specificity of the drug's effect.
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Experimental Workflow for Alcohol Self-Administration Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [JNJ-55511118: Application Notes and Protocols for In
Vivo Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at:
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studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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